JAK2 vs. JAK3 Differential Inhibition: Quantitative Selectivity Profile
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate demonstrates a measurable differential in inhibition potency between JAK2 and JAK3 kinases. In enzymatic assays using human JAK2 and JAK3 expressed in baculovirus with biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide as substrate, the compound exhibits an IC50 of 2.13 × 10³ nM against JAK2 versus an IC50 > 3.00 × 10³ nM against JAK3, representing at least a 1.4-fold selectivity window favoring JAK2 over JAK3 [1]. While the absolute potency is in the low micromolar range, the JAK2/JAK3 selectivity fingerprint differentiates this compound from the des-hydroxy analog ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6), for which no comparable JAK profiling data have been reported in curated databases such as ChEMBL or BindingDB [2].
| Evidence Dimension | JAK2 vs. JAK3 inhibition selectivity |
|---|---|
| Target Compound Data | JAK2 IC50 = 2.13 × 10³ nM; JAK3 IC50 > 3.00 × 10³ nM |
| Comparator Or Baseline | Ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6): No JAK profiling data available in ChEMBL or BindingDB |
| Quantified Difference | ≥1.4-fold selectivity for JAK2 over JAK3 (target compound); comparator data absent |
| Conditions | Human JAK2 and JAK3 expressed in baculovirus; biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide substrate; 1 hr preincubation (ChEMBL/BindingDB curated) |
Why This Matters
The JAK2/JAK3 selectivity fingerprint provides a starting point for kinase profiling campaigns, distinguishing this compound from analogs lacking any reported kinase activity data.
- [1] BindingDB. BDBM50389192 (CHEMBL2062787). Affinity Data: JAK3 IC50 > 3.00E+3 nM; JAK2 IC50 = 2.13E+3 nM. Human JAK2/JAK3 baculovirus expression system. View Source
- [2] ChEMBL Database. Search for ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6): no kinase inhibition bioactivity records curated. European Bioinformatics Institute. View Source
